Product packaging for 2-(2-Fluoro-6-methoxyphenyl)ethanamine(Cat. No.:)

2-(2-Fluoro-6-methoxyphenyl)ethanamine

Cat. No.: B13600279
M. Wt: 169.20 g/mol
InChI Key: WLSNSGGYSAGNDF-UHFFFAOYSA-N
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Description

2-(2-Fluoro-6-methoxyphenyl)ethanamine, with the molecular formula C9H12FNO, is a chemical compound of interest in medicinal chemistry and neuroscience research . This compound is a fluoro- and methoxy-substituted phenethylamine derivative. Computational chemistry data predicts this compound to have high gastrointestinal absorption and be permeable to the blood-brain barrier, making it a relevant scaffold for investigating central nervous system (CNS) targets . Research indicates that structurally similar compounds, featuring the 2-fluoro-6-methoxyphenyl moiety, are investigated as positive allosteric modulators of the metabotropic glutamate receptor 2 (mGluR2) . This mechanism is a target for potential therapeutic interventions in a range of neurological and psychiatric disorders, including anxiety, schizophrenia, and Parkinson's disease . The compound complies with key drug-likeness filters such as Lipinski's and Veber's rules, suggesting favorable physicochemical properties for drug discovery applications . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this product with care, using appropriate personal protective equipment and in a well-ventilated environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12FNO B13600279 2-(2-Fluoro-6-methoxyphenyl)ethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12FNO/c1-12-9-4-2-3-8(10)7(9)5-6-11/h2-4H,5-6,11H2,1H3

InChI Key

WLSNSGGYSAGNDF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)CCN

Origin of Product

United States

Synthetic Methodologies for 2 2 Fluoro 6 Methoxyphenyl Ethanamine and Its Precursors

Established Synthetic Routes to 2-(2-Fluoro-6-methoxyphenyl)ethanamine

Established synthetic strategies for this compound and related arylethylamines primarily involve the transformation of functional group precursors, such as nitroalkanes or nitriles, into the desired amine.

Strategies Involving Nitro Group Reduction to the Amine Moiety

A common and well-established method for the synthesis of primary amines is the reduction of a corresponding nitro compound. For the synthesis of this compound, this would typically involve the preparation of a 1-(2-fluoro-6-methoxyphenyl)-2-nitroethane precursor. This precursor can be synthesized through a Henry reaction (nitroaldol reaction) between 2-fluoro-6-methoxybenzaldehyde (B118475) and nitromethane (B149229). scirp.org The resulting β-nitro alcohol can then be dehydrated to the corresponding nitrostyrene, which is subsequently reduced to the target ethanamine.

A variety of reducing agents are effective for the conversion of the nitro group to an amine. researchgate.net Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a widely used method. wikipedia.orgcore.ac.uk Chemical reducing agents like lithium aluminum hydride (LiAlH₄) or iron in acidic media can also be employed. researchgate.net The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂/Pd/C1-4 atm H₂, RT, Methanol/Ethanol (B145695)High yield, clean reactionRequires specialized hydrogenation equipment
LiAlH₄Anhydrous THF/Ether, 0 °C to RTPowerful reducing agentNon-selective, reacts with other functional groups
Fe/HClReflux in aqueous ethanolInexpensive, effectiveRequires stoichiometric amounts of metal, acidic conditions
Raney NickelH₂ (1-50 atm), RT, EthanolEffective for various functional groupsPyrophoric, requires careful handling

Reductive Amination Pathways for Arylethylamines

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. researchgate.netnih.gov In the context of this compound synthesis, this pathway would likely start from (2-fluoro-6-methoxyphenyl)acetaldehyde. The aldehyde is first condensed with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the primary amine. biosynth.com

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). synquestlabs.com Catalytic hydrogenation can also be employed for the reduction of the intermediate imine. The mild conditions of reductive amination make it compatible with a wide range of functional groups.

Multistep Convergent and Divergent Synthetic Approaches

The synthesis of this compound can also be approached through multistep sequences that allow for the construction of the molecule in a convergent or divergent manner. A key precursor for such syntheses is 2-(2-fluoro-6-methoxyphenyl)acetonitrile (B1333661), which is commercially available. google.com This nitrile can be prepared from 2-fluoro-6-methoxybenzaldehyde through various methods, including the Strecker synthesis or by conversion of the aldehyde to an alcohol, then a halide, followed by nucleophilic substitution with a cyanide salt.

The reduction of the nitrile group in 2-(2-fluoro-6-methoxyphenyl)acetonitrile provides a direct route to the target amine. This reduction can be achieved using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation. doubtnut.comresearchgate.net

Table 2: Common Methods for Nitrile Reduction

Reagent/CatalystTypical ConditionsYieldSelectivity
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether/THF, refluxHighCan reduce other functional groups
Raney NickelH₂ (high pressure), NH₃/EthanolGood to excellentGood for aliphatic and aromatic nitriles
Palladium on Carbon (Pd/C)H₂, acidic or neutral conditionsVariableCan be sensitive to substrate
Borane (BH₃·THF)THF, refluxGoodSelective for nitriles over some other groups

Novel and Optimized Synthetic Protocols for this compound

Recent advancements in synthetic methodology have focused on improving the efficiency, selectivity, and environmental impact of amine synthesis. These include the development of new catalytic systems and asymmetric approaches to produce enantiomerically pure compounds.

Catalytic Hydrogenation and Transfer Hydrogenation Methods

Modern catalytic hydrogenation techniques offer mild and efficient routes to amines. For the reduction of precursors like nitrostyrenes or nitriles, catalysts based on noble metals such as ruthenium, rhodium, and iridium have been developed, often exhibiting high activity and selectivity under milder conditions than traditional catalysts. acs.orgnih.gov

Transfer hydrogenation, which uses a hydrogen donor molecule (e.g., formic acid, isopropanol) in place of molecular hydrogen, is another valuable technique. This method avoids the need for high-pressure hydrogenation equipment and can often be performed with high enantioselectivity when chiral catalysts are used.

Asymmetric and Stereoselective Synthesis of Enantiopure this compound Analogues

The synthesis of enantiomerically pure 2-arylethylamines is of significant interest in medicinal chemistry. nih.govresearchgate.net Several strategies have been developed for the asymmetric synthesis of this class of compounds, which could be applied to produce enantiopure this compound.

One common approach is the asymmetric hydrogenation of a prochiral enamine or imine precursor using a chiral transition metal catalyst. researchgate.netdicp.ac.cn Catalysts based on rhodium, ruthenium, and iridium, in combination with chiral phosphine (B1218219) ligands, have shown high efficacy in these transformations.

Another strategy involves the use of chiral auxiliaries. wikipedia.orgnih.govscielo.org.mxresearchgate.net A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, such as the reduction of a ketone or the alkylation of an enolate. After the desired stereocenter has been established, the auxiliary is removed to yield the enantiomerically enriched product. For example, chiral oxazolidinones or camphorsultams can be used to direct the stereoselective synthesis of substituted arylethylamines. acs.orgresearchgate.net

Table 3: Strategies for Asymmetric Synthesis of 2-Arylethylamines

StrategyKey FeaturesTypical Chiral SourceEnantiomeric Excess (ee)
Asymmetric Hydrogenation of Imines/EnaminesDirect conversion of prochiral precursorsChiral metal-phosphine complexes (e.g., Ru-BINAP)Often >95%
Chiral Auxiliary Directed SynthesisCovalent attachment of a chiral groupEvans oxazolidinones, Oppolzer's camphorsultamHigh, often >98% de
Enzymatic Resolution/ReductionUse of enzymes for stereoselective reactionsLipases, transaminases, reductasesCan be very high, >99%
Asymmetric Henry ReactionCatalytic asymmetric addition of nitromethane to aldehydesChiral metal-ligand complexesGood to excellent

Green Chemistry Principles and Sustainable Synthesis Approaches

The growing emphasis on environmental sustainability in chemical manufacturing has spurred the development of greener synthetic methodologies. For the synthesis of this compound, several green chemistry principles can be applied to minimize environmental impact and enhance safety.

Catalytic Methods: A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones. In the reduction of the nitrile precursor, catalytic hydrogenation is preferable to the use of metal hydrides like LiAlH₄. Catalytic hydrogenation generates water as the only byproduct and allows the catalyst to be recovered and reused, reducing waste. In contrast, hydride reductions require stoichiometric amounts of the reagent and involve a hazardous aqueous workup that generates significant waste.

Biocatalysis: The use of enzymes as catalysts offers a highly sustainable alternative. Transaminases, which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, have gained attention for the synthesis of amines. uniovi.es A potential biocatalytic route could involve the transamination of a corresponding ketone, 1-(2-fluoro-6-methoxyphenyl)ethan-1-one, using an amino donor. This reaction typically occurs in aqueous media under mild temperature and pH conditions, representing a significant improvement over traditional chemical methods. uniovi.es

Solvent Selection: The choice of solvent is crucial for a green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents. For instance, in the formation of di-Schiff bases (precursors to some amines), water has been successfully used as a solvent, eliminating the need for hazardous organic solvents and azeotropic removal of water. researchgate.net For other steps, solvents like ethanol or supercritical fluids could be explored as alternatives to chlorinated solvents or ethers.

Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com Methods that avoid the use of protecting groups, such as a direct synthesis of the azetidine (B1206935) ring in a related compound, can improve atom economy and reduce the number of synthetic steps, thereby minimizing waste generation. nih.gov Furthermore, utilizing waste materials as precursors for catalysts or reagents is an emerging area of sustainable synthesis. rsc.org

The table below outlines potential green alternatives for the synthesis.

Synthetic StepConventional MethodGreen AlternativeGreen Chemistry Principle
Nitrile ReductionLiAlH₄ in THFCatalytic Hydrogenation (H₂/Pd-C)Use of Catalysis, Waste Reduction
Amine SynthesisReduction of NitrileEnzymatic Transamination of KetoneUse of Biocatalysis, Mild Conditions, Aqueous Solvent
GeneralUse of volatile organic solvents (e.g., DCM, Toluene)Use of water, ethanol, or solvent-free conditionsSafer Solvents and Auxiliaries

Isolation and Purification Techniques for Research-Scale Synthesis

Following the chemical synthesis, the isolation and purification of this compound are critical steps to obtain a product of sufficient purity for characterization and further use. On a research scale, a combination of techniques is typically employed.

Initial Work-up and Extraction: The first step after the reaction is complete is the work-up procedure. For reactions involving acidic or basic reagents, this usually involves neutralization. For instance, after a LiAlH₄ reduction, the reaction is carefully quenched with water and a sodium hydroxide (B78521) solution. The target amine, being basic, can then be isolated from the reaction mixture using liquid-liquid extraction. The crude product is typically extracted from the aqueous layer into an immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate. The organic layers are then combined, washed with brine to remove residual water, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the crude product.

Chromatography: For research-scale purification, column chromatography is the most common and versatile method.

Stationary Phase: Silica (B1680970) gel is the most frequently used stationary phase for the purification of moderately polar compounds like phenethylamines.

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product. A small amount of a basic modifier, such as triethylamine (B128534), is often added to the eluent system to prevent the amine product from tailing on the acidic silica gel, leading to better separation. Thin-layer chromatography (TLC) is used to monitor the separation process and identify the fractions containing the pure product. nih.gov

Crystallization and Salt Formation: If the purified amine is a solid, crystallization can be an effective final purification step to achieve high purity. Even if the free base is an oil, it can often be converted into a crystalline salt. Reacting the amine with an acid, such as hydrochloric acid (HCl) or oxalic acid, forms the corresponding ammonium (B1175870) salt (e.g., this compound hydrochloride), which is typically a stable, crystalline solid. bldpharm.com This salt can then be purified by recrystallization from a suitable solvent or solvent mixture. This method not only enhances purity but also improves the handling and storage stability of the compound.

High-Throughput and Advanced Techniques: In modern chemical research, high-throughput purification techniques like preparative High-Performance Liquid Chromatography (HPLC) are sometimes used, especially for purifying libraries of compounds. researchgate.net For analytical purposes to confirm purity, techniques such as Capillary Electrophoresis (CE) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable tools for the analysis of phenethylamine (B48288) derivatives. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 2 Fluoro 6 Methoxyphenyl Ethanamine

Reactivity of the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a Brønsted-Lowry base. This reactivity is central to many of its characteristic reactions.

Nucleophilic Acyl Substitution and Amidation Reactions

The primary amine of 2-(2-fluoro-6-methoxyphenyl)ethanamine readily participates in nucleophilic acyl substitution reactions with carboxylic acid derivatives such as acyl chlorides, anhydrides, and esters to form corresponding amides. This transformation is fundamental in the synthesis of a wide array of more complex molecules. The reaction proceeds through a nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by the elimination of a leaving group.

These amidation reactions are crucial in the formation of peptides and other biologically relevant molecules. The reactivity can be influenced by steric hindrance around the amine and the electronic nature of the acylating agent.

Formation of Imines and Schiff Bases with Carbonyl Compounds

In reactions with aldehydes and ketones, this compound forms imines, also known as Schiff bases. This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate. The formation of the carbon-nitrogen double bond is typically reversible and acid-catalyzed.

The stability of the resulting imine is influenced by the nature of the substituents on both the aromatic ring of the amine and the carbonyl compound.

N-Alkylation and N-Acylation Transformations

The nitrogen atom of this compound can be alkylated by reacting with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism (SN2), where the amine acts as the nucleophile. The degree of alkylation can be controlled by the stoichiometry of the reactants.

Similarly, N-acylation can be achieved through reactions with acylating agents, as discussed in the context of amidation. These transformations are essential for introducing various functional groups and building molecular complexity.

Reactivity of the Fluoro- and Methoxyphenyl Moiety

The substituents on the phenyl ring, a fluorine atom and a methoxy (B1213986) group, significantly modulate the electron density and reactivity of the aromatic system.

Influence of Substituents on Aromatic Ring Reactivity

The fluorine atom at the C2 position is an ortho, para-directing deactivator for electrophilic aromatic substitution. Its high electronegativity withdraws electron density from the ring through the inductive effect, making the ring less susceptible to electrophilic attack. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

Conversely, the methoxy group at the C6 position is an ortho, para-directing activator. The oxygen atom's lone pairs donate electron density to the ring via resonance, increasing its nucleophilicity and favoring electrophilic attack at the positions ortho and para to it. The interplay of these opposing electronic effects—inductive withdrawal from fluorine and resonance donation from the methoxy group—creates a unique reactivity profile for the aromatic ring.

Potential for Electrophilic Aromatic Substitution

Given the combined directing effects of the fluoro and methoxy groups, electrophilic aromatic substitution reactions, if they occur, would be directed to specific positions on the phenyl ring. The activating effect of the methoxy group may partially offset the deactivating effect of the fluorine atom. However, the steric hindrance from the ethylamine (B1201723) side chain and the substituents could also play a significant role in determining the regioselectivity and feasibility of such reactions.

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

For the compound this compound, several functional groups could potentially act as DMGs. The methoxy group (-OCH₃) is a well-established DMG. The fluorine atom, while generally a weak DMG, can also influence the acidity of adjacent protons. The primary amine (-NH₂) of the ethanamine side chain would likely require protection (e.g., as a pivalamide (B147659) or a carbamate) to prevent N-deprotonation and to enhance its directing ability.

A hypothetical DoM strategy for a protected derivative of this compound could proceed as follows:

Protection of the amine: The primary amine would be converted to a suitable directing group, for instance, a pivalamide.

Lithiation: The protected compound would be treated with a strong base, such as n-butyllithium or sec-butyllithium, often in the presence of a coordinating agent like tetramethylethylenediamine (TMEDA). The lithiation would be expected to occur at the position ortho to the strongest directing group. In this case, there would be competition between the positions directed by the protected amine and the methoxy group.

Electrophilic quench: The resulting aryllithium species would then be reacted with an electrophile (e.g., an aldehyde, ketone, carbon dioxide, or an alkyl halide) to introduce a new substituent.

Without experimental data, it is not possible to definitively predict the regioselectivity or efficiency of such a reaction for this specific substrate.

Elucidation of Reaction Mechanisms and Transition State Analysis

The elucidation of reaction mechanisms for transformations involving this compound would require detailed experimental and computational studies.

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic studies would involve monitoring the rate of a reaction under various conditions (e.g., temperature, concentration of reactants, and solvent) to determine the rate law and activation parameters (enthalpy and entropy of activation). This information helps to understand the composition of the transition state of the rate-determining step.

Thermodynamic studies would focus on the relative energies of reactants, intermediates, and products. Techniques such as calorimetry could be used to measure the enthalpy of reaction. The Gibbs free energy change would determine the position of the equilibrium.

Hypothetical Data for a DoM Reaction:

Below is an interactive table showcasing the type of data that would be generated from kinetic studies of a hypothetical DoM reaction. Note: This data is illustrative and not based on actual experimental results for this compound.

Experiment[Substrate] (M)[n-BuLi] (M)Temperature (K)Initial Rate (M/s)
10.10.12731.5 x 10⁻⁵
20.20.12733.0 x 10⁻⁵
30.10.22731.5 x 10⁻⁵
40.10.12984.5 x 10⁻⁵

Identification of Intermediates and Reaction Pathways

Identifying reaction intermediates is crucial for understanding the step-by-step pathway of a reaction. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) at low temperatures can be used to observe and characterize transient species like organolithium intermediates. Isotopic labeling studies can also provide valuable insights into reaction pathways by tracking the position of labels in the products.

Computational chemistry, using methods like Density Functional Theory (DFT), would be a powerful tool to model the reaction pathway, calculate the energies of intermediates and transition states, and visualize their structures.

Without dedicated research on this compound, any discussion of its specific reactivity remains speculative. Further experimental and theoretical work is necessary to fully characterize the chemical behavior of this compound.

Derivatization and Functionalization of 2 2 Fluoro 6 Methoxyphenyl Ethanamine

Synthesis of Amide, Urea (B33335), and Carbamate (B1207046) Derivatives

The nucleophilic nature of the primary amine in 2-(2-Fluoro-6-methoxyphenyl)ethanamine makes it an excellent starting point for the synthesis of amides, ureas, and carbamates. These functional groups are prevalent in numerous biologically active molecules.

Amide Synthesis: The most direct method for amide formation involves the reaction of this compound with carboxylic acids or their activated derivatives. sphinxsai.com Typically, acyl chlorides or anhydrides are reacted with the amine in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. afjbs.com Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction directly between the amine and a carboxylic acid. google.com These methods allow for the introduction of a vast array of acyl groups, enabling systematic modification of the compound's properties. mdpi.comresearchgate.net

Urea Synthesis: Urea derivatives are commonly prepared by reacting the primary amine with an isocyanate. nih.gov This addition reaction is typically high-yielding and proceeds under mild conditions. For isocyanates that are unstable or unavailable, alternative phosgene (B1210022) equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI) can be used. nih.gov The amine first reacts with the phosgene equivalent to form a reactive intermediate, which is then treated with another amine to yield an unsymmetrical urea. organic-chemistry.orggoogle.com Symmetrical ureas can be formed if the same amine is used in both steps. More recent methods also explore the use of carbon dioxide as a green reagent for urea synthesis from amines. sci-hub.se

Carbamate Synthesis: Carbamates are readily synthesized by treating this compound with a chloroformate, such as benzyl (B1604629) chloroformate or ethyl chloroformate, in the presence of a base. orientjchem.orgresearchgate.net This reaction is efficient and provides a stable carbamate linkage. The choice of chloroformate determines the nature of the oxycarbonyl group attached to the nitrogen atom. This reaction is also fundamental to the introduction of common amine protecting groups like Cbz and Alloc. nih.gov

Derivative TypeGeneral ReactantProduct StructureTypical Conditions
AmideAcyl Chloride (R-COCl)Amide StructureInert solvent (DCM, THF), Base (e.g., Et3N)
UreaIsocyanate (R-NCO)Urea StructureAprotic solvent (THF, Dioxane), Room temperature
CarbamateChloroformate (R-OCOCl)Carbamate StructureAqueous base (e.g., NaHCO3) or organic base (e.g., Pyridine)

Cyclization Reactions to Form Heterocyclic Scaffolds Utilizing the Ethanamine Backbone

The ethanamine backbone of this compound is a valuable precursor for constructing various heterocyclic ring systems, which are core structures in many pharmaceuticals. Reactions like the Pictet-Spengler and Bischler-Napieralski are classical methods for synthesizing isoquinoline-based scaffolds from phenylethylamine precursors.

Pictet-Spengler Reaction: This reaction involves the condensation of a phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline. Applying this to this compound would involve its reaction with an aldehyde (RCHO) under acidic conditions. The cyclization would occur at one of the positions on the aromatic ring ortho to the ethylamine (B1201723) substituent.

Bischler-Napieralski Reaction: This two-step process begins with the acylation of the primary amine of this compound to form an amide (as described in section 4.1). The resulting amide is then treated with a dehydrating agent, such as phosphorus pentoxide (P4O10) or phosphoryl chloride (POCl3), which promotes cyclization to form a 3,4-dihydroisoquinoline. Subsequent oxidation or reduction can provide further access to isoquinoline (B145761) or tetrahydroisoquinoline derivatives, respectively.

These cyclization strategies transform the linear ethanamine backbone into rigid, conformationally constrained heterocyclic systems, significantly expanding the structural diversity derivable from the parent compound.

Introduction and Selective Removal of Protecting Groups

In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the primary amine to prevent unwanted side reactions. organic-chemistry.org This is achieved by introducing a protecting group, which can be selectively removed later in the synthetic sequence. uchicago.edu

Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). synarchive.comwikipedia.org

Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a base. It is stable to a wide range of conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid). organic-chemistry.org

Cbz Group: Introduced using benzyl chloroformate (Cbz-Cl). It is stable to acidic and basic conditions but is typically removed by catalytic hydrogenation. nih.gov

Fmoc Group: Introduced using Fmoc-Cl or Fmoc-OSu. This group is notably labile under basic conditions (e.g., piperidine (B6355638) in DMF), making it orthogonal to the acid-labile Boc and hydrogenation-labile Cbz groups. organic-chemistry.org

The choice of protecting group is critical and depends on the planned reaction conditions for subsequent steps, allowing for a strategy of orthogonal protection where one group can be removed without affecting another. wikipedia.org

Protecting GroupAbbreviationIntroduction ReagentStandard Cleavage Conditions
tert-butoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA, HCl)
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)H₂, Pd/C (Catalytic Hydrogenation)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)

Regioselective and Stereoselective Functionalization of this compound Derivatives

Further functionalization can be achieved on the aromatic ring or at the benzylic position of the ethanamine side chain, with control over regiochemistry and stereochemistry being a key synthetic challenge.

Regioselective Functionalization: The aromatic ring of this compound contains two strong ortho, para-directing substituents: fluorine and a methoxy (B1213986) group. Electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) would be directed to the positions ortho and para to these activators. The primary sites for substitution would be the C3, C4, and C5 positions, with the precise outcome depending on the steric hindrance and the specific electrophile used. Alternatively, directed ortho-metalation, using a strong base like butyllithium, could achieve regioselective functionalization at a position adjacent to one of the existing substituents, a strategy that has been applied to related fluoro-methoxy aromatic systems. researchgate.net

Stereoselective Functionalization: The parent compound is achiral. However, derivatives can be synthesized to create one or more stereocenters. For example, a stereoselective reduction of a ketone precursor or an asymmetric alkylation could install a chiral center at the carbon alpha to the nitrogen. nih.govnih.gov If the amine is first converted into an imine, stereoselective addition of nucleophiles can also be used to create chiral amine derivatives. Such strategies are crucial for preparing enantiomerically pure compounds, which is often a requirement for biologically active molecules.

Aromatic PositionActivating Group(s)Predicted Reactivity toward Electrophiles
C3Ortho to -F, Para to -OCH₃Activated
C4Meta to bothLess Activated
C5Para to -F, Ortho to -OCH₃Activated

Scaffold Diversity Generation through Combinatorial Approaches

Combinatorial chemistry provides a powerful platform for rapidly generating large libraries of related compounds for screening purposes. this compound is an ideal starting scaffold for such approaches due to its readily functionalizable primary amine.

Using parallel synthesis techniques, the core scaffold can be reacted with a diverse set of building blocks. For instance, an array of different carboxylic acids can be coupled to the amine to produce a library of amides. Similarly, reacting the core with a collection of isocyanates or chloroformates can generate extensive libraries of ureas and carbamates, respectively. This strategy, known as diversity-oriented synthesis, allows for the systematic exploration of the chemical space around the this compound core, facilitating the discovery of molecules with desired properties.

In-Depth Literature Search Reveals No Specific Computational Studies on this compound

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the electronic structure, conformational analysis, or predicted spectroscopic properties of the compound this compound were found. Consequently, the generation of an article with detailed, scientifically accurate research findings and data tables as per the requested outline is not possible at this time.

Scientific research often focuses on molecules with known biological activity, synthetic importance, or specific theoretical interest. The absence of published data for this compound suggests it has not yet been a subject of in-depth computational investigation in publicly accessible literature.

While general principles of computational chemistry could be used to hypothesize its properties, creating specific data tables for HOMO-LUMO energies, Natural Bond Orbital (NBO) interactions, rotational energy barriers, and spectroscopic predictions without actual calculations would be speculative and scientifically unsound.

Research on closely related molecules, such as 2-(2-fluoro-phenyl)-ethylamine, has been conducted, exploring the impact of an ortho-fluorine substituent on conformational preferences and non-covalent interactions. nih.gov These studies confirm that the ethylamino side chain can adopt different spatial arrangements (conformers) and that fluorine can influence the local electronic environment. nih.govresearchgate.net However, the additional presence of a methoxy group at the 6-position in the target compound would introduce significant electronic and steric effects, making direct extrapolation of data from simpler analogues unreliable. For instance, the methoxy group could participate in intramolecular hydrogen bonding with the amine group, an interaction that would fundamentally alter the molecule's preferred conformation and stability.

To fulfill the request, a dedicated computational study on this compound would need to be performed using established quantum chemical methods. Such a study would involve:

Density Functional Theory (DFT) or other ab initio methods to optimize the molecule's geometry and calculate its electronic properties.

Frontier Molecular Orbital (HOMO-LUMO) analysis to determine the molecule's electronic reactivity profile.

Natural Bond Orbital (NBO) analysis to investigate intramolecular charge delocalization and specific orbital interactions.

Potential energy surface scans to identify stable conformers and calculate the energy barriers to rotation around key single bonds.

Time-Dependent DFT (TD-DFT) or similar methods to predict spectroscopic properties like UV-Vis or NMR spectra.

Without such a study, any detailed discussion would lack the required scientific accuracy and specific data findings. Therefore, the requested article cannot be generated.

Theoretical and Computational Studies on 2 2 Fluoro 6 Methoxyphenyl Ethanamine

Reaction Pathway Modeling and Transition State Calculations

Theoretical modeling of reaction pathways and the calculation of transition states are fundamental tools in understanding the kinetic and thermodynamic feasibility of chemical transformations. For a molecule like 2-(2-Fluoro-6-methoxyphenyl)ethanamine, such studies would provide invaluable insights into its synthesis, degradation, and potential metabolic pathways.

Reaction pathway modeling would typically involve the use of computational methods, such as Density Functional Theory (DFT) or ab initio calculations, to map the potential energy surface of a given reaction. This process identifies the most likely route from reactants to products, pinpointing intermediate structures and the high-energy transition states that connect them.

Transition state calculations focus on identifying the geometry and energy of the transition state, which is the critical point of highest energy along the reaction coordinate. The energy of the transition state is used to determine the activation energy of the reaction, a key parameter in predicting reaction rates.

Despite the utility of these methods, no specific studies detailing reaction pathway modeling or transition state calculations for reactions involving this compound have been found in the current body of scientific literature.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical behavior and reactivity. These descriptors provide a quantitative basis for understanding various molecular properties.

For this compound, a thorough computational analysis would involve the calculation of a range of quantum chemical descriptors. These would likely include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential that are susceptible to interactions with other charged or polar species.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness, derived from conceptual DFT, offer a global picture of the molecule's reactivity.

These descriptors would be instrumental in predicting the reactivity of this compound in various chemical environments. For instance, they could help in forecasting its behavior in synthetic reactions, its potential for metabolism by enzymatic systems, and its interactions with biological targets.

Applications of 2 2 Fluoro 6 Methoxyphenyl Ethanamine As a Synthetic Building Block

Role in the Construction of Complex Organic Architectures

The strategic placement of fluoro and methoxy (B1213986) groups on the aromatic ring of 2-(2-Fluoro-6-methoxyphenyl)ethanamine influences its reactivity and makes it an interesting starting material for the synthesis of complex organic structures. The amine functionality serves as a key reactive site for the introduction of various substituents and for the formation of new carbon-nitrogen bonds, which are fundamental to the assembly of diverse molecular architectures. Although specific, publicly documented examples of its direct use in the total synthesis of highly complex natural products or designed molecules are limited, its potential is inferred from the general utility of substituted phenylethylamines in medicinal chemistry and organic synthesis. nih.govwikipedia.org The interplay of the electronic effects of the fluorine and methoxy substituents can be harnessed to direct synthetic transformations and to impart specific properties to the target molecules.

Precursor for Advanced Chemical Intermediates in Organic Synthesis

As a primary amine, this compound is a direct precursor to a variety of advanced chemical intermediates. Through reactions such as acylation, alkylation, and arylation of the amino group, a wide array of amides, secondary and tertiary amines, and other nitrogen-containing compounds can be synthesized. These derivatives can then serve as key intermediates in multi-step synthetic sequences. For instance, chiral amines are recognized as crucial intermediates in the pharmaceutical and agro-industrial sectors. acs.org The fluorinated and methoxylated phenyl ring of this particular ethanamine offers a scaffold that can be further functionalized, making it a valuable starting point for the synthesis of novel compounds with potential biological activity. researchgate.netresearchgate.net

Utility in the Development of Chiral Auxiliaries and Ligands (if applicable)

The development of chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis, enabling the selective formation of one enantiomer of a chiral molecule. tandfonline.comacs.org While specific research detailing the application of this compound as a chiral auxiliary or ligand is not extensively documented in publicly available literature, the broader class of chiral phenylethylamines has a well-established history in this area. These compounds can be used to introduce chirality into a molecule, guide a stereoselective reaction, and then be removed. The presence of the fluoro and methoxy groups could potentially modulate the steric and electronic properties of ligands derived from this amine, thereby influencing the efficiency and stereoselectivity of catalytic processes. Further research would be needed to fully explore and validate its utility in this domain.

Scaffolds for Chemical Library Synthesis and Exploration of Chemical Space

In the pursuit of new bioactive molecules, the synthesis of chemical libraries containing a diverse range of compounds is a critical strategy. nih.gov The core structure of this compound can serve as a scaffold upon which various substituents can be systematically introduced. This allows for the generation of a library of related compounds, enabling the exploration of a defined chemical space. The amine handle provides a convenient point for diversification, allowing for the attachment of a wide range of building blocks. The fluorinated methoxyphenyl moiety provides a constant structural element that can be explored for its influence on the biological activity of the library members.

Potential in Materials Science Applications (e.g., polymer monomers, without properties)

Fluorinated aromatic compounds are of significant interest in materials science due to the unique properties conferred by the fluorine atom. researchgate.netcolab.wsmdpi.com These properties include altered electronic characteristics and intermolecular interactions. While the direct application of this compound as a monomer in polymer synthesis has not been specifically reported, its structure suggests potential in this area. The primary amine functionality could be utilized in polymerization reactions, such as the formation of polyamides or polyimines. The incorporation of the fluoro-methoxy-phenyl group into a polymer backbone could potentially lead to materials with tailored thermal, optical, or electronic properties. acs.org However, detailed studies are required to synthesize and characterize such polymers and to evaluate their potential applications in materials science.

Advanced Analytical and Spectroscopic Characterization Techniques for In Depth Structural and Mechanistic Elucidation of 2 2 Fluoro 6 Methoxyphenyl Ethanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 2-(2-fluoro-6-methoxyphenyl)ethanamine in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional experiments provides a complete picture of the molecular framework.

Due to the substitution pattern on the aromatic ring, the signals for the ethylamine (B1201723) protons and the aromatic protons are expected in specific regions of the ¹H NMR spectrum. The ¹³C NMR spectrum would correspondingly show signals for the aliphatic carbons, the methoxy (B1213986) carbon, and the distinct aromatic carbons, with the carbon directly bonded to fluorine exhibiting a characteristic large coupling constant (¹JCF).

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-CH₂-Ar~ 2.9 - 3.1~ 30 - 35
-CH₂-N~ 3.0 - 3.2~ 40 - 45
-OCH₃~ 3.8 - 3.9~ 56
Ar-H3~ 6.7 - 6.8~ 112 (d, JCF ≈ 3-5 Hz)
Ar-H4~ 7.1 - 7.2~ 129 (d, JCF ≈ 10-12 Hz)
Ar-H5~ 6.6 - 6.7~ 104 (d, JCF ≈ 2-4 Hz)
Ar-C1-~ 114 (d, JCF ≈ 15-20 Hz)
Ar-C2-~ 162 (d, JCF ≈ 245 Hz)
Ar-C6-~ 159 (d, JCF ≈ 8-10 Hz)

Note: Predicted values are estimates based on typical chemical shifts for similar structural motifs. 'd' indicates a doublet due to C-F coupling.

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by establishing through-bond and through-space correlations.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. columbia.eduustc.edu.cncolumbia.edu It would be used to definitively assign the aliphatic -CH₂- signals and the aromatic C-H signals based on their one-bond ¹H-¹³C connectivity. For example, the proton signal around 3.0 ppm would show a cross-peak to the carbon signal around 40-45 ppm, confirming the -CH₂-N assignment.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. columbia.eduustc.edu.cncolumbia.edulibretexts.org Key expected correlations for this compound would include:

The protons of the methoxy group (~3.8 ppm) showing a cross-peak to the aromatic carbon C6 (~159 ppm).

The benzylic protons (-CH₂-Ar, ~3.0 ppm) showing correlations to the aromatic carbons C1, C2, and C6.

The aromatic proton H5 (~6.6 ppm) showing correlations to carbons C1, C3, and C4. These correlations unambiguously establish the connectivity between the ethylamine side chain, the methoxy group, and the specific positions on the fluoro-substituted aromatic ring.

Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic molecular processes, such as conformational changes that are rapid on the NMR timescale at room temperature. nih.govnih.govscielo.br For this compound, VT-NMR could be employed to study the rotational barrier around the C(aryl)-C(ethyl) bond.

At room temperature, free rotation might lead to averaged signals. However, upon cooling, this rotation could slow down, potentially leading to the observation of distinct conformers. researchgate.net This would manifest as significant broadening of the signals, followed by their decoalescence into separate sets of peaks at lower temperatures. Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational process, providing valuable insight into the molecule's conformational flexibility and preferences. scielo.br

While this compound itself is achiral, its derivatives, such as α-methyl-2-(2-fluoro-6-methoxyphenyl)ethanamine, are chiral and often synthesized as a racemic mixture. Chiral NMR spectroscopy is a primary method for determining the enantiomeric excess (e.e.) of such derivatives. This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA).

A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. nih.govnih.gov Reaction of a chiral amine derivative with (R)-Mosher's acid chloride would produce two diastereomeric amides. These diastereomers, having different spatial arrangements, will exhibit distinct and separable signals in the ¹H or, more distinctly, the ¹⁹F NMR spectrum. The integration of these separate signals allows for the direct and accurate calculation of the enantiomeric excess. nih.govmdpi.com

Alternatively, chiral solvating agents (CSAs) can be used. These agents, such as chiral acids or metal complexes, form transient diastereomeric complexes with the amine enantiomers through ion-pairing or other non-covalent interactions. mdpi.comibs.re.kr This interaction is sufficient to induce separate signals for the enantiomers in the NMR spectrum, allowing for quantification without chemical modification of the analyte.

Interactive Table 2: Hypothetical ¹⁹F NMR Data for Diastereomers Formed from a Chiral Amine Derivative and (R)-Mosher's Acid Chloride
DiastereomerAmine ConfigurationMosher's Acid¹⁹F Shift of -CF₃ (ppm)Integration
1(R)(R)-71.5275%
2(S)(R)-71.5825%

Note: Data is hypothetical. The separation (Δδ) between the signals allows for the calculation of enantiomeric excess (e.e. = [(75-25)/(75+25)] * 100 = 50%).

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly sensitive and informative technique. alfa-chemistry.comrsc.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. nih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment. nih.gov For this compound, the fluorine atom is attached to an aromatic ring, and its chemical shift is expected to be in the typical range for aryl fluorides. ucsb.edu

In a proton-coupled ¹⁹F spectrum, the fluorine signal would appear as a multiplet due to coupling with the ortho (H3), meta (H4), and para (H5) protons. The magnitude of these coupling constants (JHF) provides additional structural confirmation. For instance, the ortho coupling (³JHF) is typically the largest, followed by meta (⁴JHF) and para (⁵JHF) couplings. Any change in the substitution pattern or conformation that alters the electronic environment around the fluorine atom would result in a measurable change in its chemical shift, making ¹⁹F NMR an excellent probe for studying molecular interactions and modifications. nih.gov

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. To facilitate crystallization, phenethylamines are often converted into their hydrochloride salts. researchgate.netchemicalbook.com

A successful crystal structure analysis of a derivative, such as this compound hydrochloride, would yield a wealth of information:

Unambiguous Molecular Structure: Confirmation of the atomic connectivity and substitution pattern on the aromatic ring.

Precise Geometric Parameters: Highly accurate measurements of all bond lengths, bond angles, and torsion angles. For example, it would reveal the exact C-F, C-O, and C-N bond lengths and the planarity of the benzene (B151609) ring.

Conformation: The solid-state conformation of the ethylamine side chain relative to the aromatic ring would be determined.

Supramolecular Interactions: It would reveal the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds between the ammonium (B1175870) group (-NH₃⁺) and the chloride ions (Cl⁻), as well as potential π-π stacking interactions between the aromatic rings. researchgate.net

Interactive Table 3: Representative Bond Lengths and Angles from a Hypothetical Crystal Structure
ParameterAtoms InvolvedValue
Bond LengthC(aryl)-F~ 1.35 Å
Bond LengthC(aryl)-O~ 1.36 Å
Bond LengthO-C(methyl)~ 1.42 Å
Bond LengthN-H...Cl (H-bond)~ 2.2 Å
Bond AngleF-C(aryl)-C(aryl)~ 118°
Bond AngleC(aryl)-O-C(methyl)~ 117°
Torsion AngleC(aryl)-C(aryl)-C-C~ 70° (gauche)

Note: Values are typical and based on related structures like phenethylamine (B48288) hydrochloride. researchgate.net

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of a compound and for elucidating its structure through analysis of its fragmentation patterns. Under electron ionization (EI), this compound would undergo characteristic fragmentation.

The most prominent fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond (the bond between the two ethyl carbons), also known as benzylic cleavage. mdpi.comresearchgate.netmiamioh.edu This is because it results in the formation of a highly stable, resonance-stabilized benzylic cation. For this compound, this cleavage would produce the 2-fluoro-6-methoxybenzyl cation. This fragment is often the base peak (most intense peak) in the mass spectrum.

Proposed Fragmentation Pathway:

Molecular Ion Formation: C₉H₁₂FNO⁺ (M⁺)

Benzylic Cleavage: The M⁺ ion fragments via cleavage of the Cα-Cβ bond.

Fragment 1 (Base Peak): [C₈H₈FO]⁺ - The 2-fluoro-6-methoxybenzyl cation.

Fragment 2 (Neutral Loss): [CH₂NH₂]• - A methylamine (B109427) radical.

Isotopic labeling studies, for instance, by replacing the protons on the ethylamine chain with deuterium, could be used to confirm this fragmentation pathway. The resulting shift in the mass-to-charge ratio (m/z) of the fragments would provide definitive evidence for the proposed mechanism.

Interactive Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound
m/zProposed FragmentFormulaNotes
169Molecular Ion[C₉H₁₂FNO]⁺The intact molecule with one electron removed.
139Benzylic Cation[C₈H₈FO]⁺Base peak, formed by loss of •CH₂NH₂. mdpi.com
30Iminium Ion[CH₂NH₂]⁺Formed by cleavage with charge retention on the amine fragment. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed analysis of molecular structure, functional groups, and conformational isomers of this compound. By probing the vibrational modes of the molecule, these techniques provide a molecular fingerprint, allowing for in-depth structural elucidation.

The vibrational spectrum of this compound is complex, with characteristic bands arising from the substituted benzene ring, the ethylamine side chain, and the methoxy and fluoro functional groups. The analysis of these spectra is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and aid in the assignment of observed bands.

Functional Group Analysis:

The key functional groups in this compound each give rise to distinct vibrational signatures.

Amine (NH₂) Group: The primary amine group is characterized by N-H stretching vibrations, which typically appear in the 3300-3500 cm⁻¹ region of the IR spectrum. These can manifest as symmetric and asymmetric stretching modes. N-H bending (scissoring) vibrations are expected in the 1590-1650 cm⁻¹ range.

Aromatic Ring (C-H, C=C): The benzene ring exhibits C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically occur in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the positions and intensities of these bands.

Methoxy (O-CH₃) Group: The methoxy group is identified by its characteristic C-H stretching vibrations of the methyl group, usually found in the 2850-2970 cm⁻¹ range. The C-O stretching vibration is also a key indicator, typically appearing in the 1000-1300 cm⁻¹ region.

Fluoro (C-F) Group: The C-F stretching vibration is highly dependent on its environment but is generally expected in the 1000-1400 cm⁻¹ region of the IR spectrum. Its position can be influenced by coupling with other vibrational modes.

Ethylamine Side Chain (CH₂): The methylene (B1212753) groups of the ethylamine side chain will show symmetric and asymmetric C-H stretching vibrations in the 2840-2960 cm⁻¹ range. CH₂ bending (scissoring) and wagging vibrations are expected around 1465 cm⁻¹ and 1350-1150 cm⁻¹, respectively.

Conformational States:

Due to the flexibility of the ethylamine side chain, this compound can exist in different conformational states. The rotational isomers (conformers) arise from rotation around the C-C and C-N bonds of the side chain. These conformers, such as gauche and anti forms, will have slightly different vibrational spectra.

Studies on the closely related molecule, 2-(2-fluoro-phenyl)-ethylamine, have shown the presence of multiple conformers in the gas phase. rsc.org It was found that both gauche structures, where the ethylamino side chain is folded, and anti conformers with an extended side chain, coexist. rsc.org The relative populations of these conformers can be influenced by temperature and solvent. Vibrational spectroscopy, particularly in combination with computational modeling, can be used to identify and quantify the different conformational states of this compound. The subtle shifts in vibrational frequencies for the different conformers can provide valuable information about the intramolecular interactions that stabilize each form.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on typical ranges for its functional groups.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H Asymmetric & Symmetric StretchingAmine (-NH₂)3300-3500
C-H Aromatic StretchingBenzene Ring> 3000
C-H Aliphatic Stretching (CH₃, CH₂)Methoxy, Ethylamine2850-2970
N-H Bending (Scissoring)Amine (-NH₂)1590-1650
C=C Aromatic Ring StretchingBenzene Ring1450-1600
C-H Bending (CH₂, CH₃)Methoxy, Ethylamine1350-1470
C-F StretchingFluoro Group1000-1400
C-O StretchingMethoxy Group1000-1300
C-H Out-of-Plane BendingBenzene Ring750-1000

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if chiral derivatives are synthesized)

When the ethanamine side chain of this compound is modified to create a stereocenter, for instance, by introducing a substituent on the carbon atom adjacent to the amine group (e.g., in (R)- and (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine), the resulting derivatives become chiral. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are then indispensable for the assignment of the absolute configuration of these enantiomers.

These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum shows positive or negative peaks (Cotton effects) in the regions where the molecule has electronic transitions (chromophores). The sign and intensity of these Cotton effects are characteristic of the stereochemistry of the molecule. For chiral derivatives of this compound, the substituted benzene ring acts as a chromophore. The electronic transitions of this aromatic system will give rise to CD signals that are exquisitely sensitive to the spatial arrangement of the atoms around the stereocenter. By comparing the experimentally measured CD spectrum with that predicted by theoretical calculations (e.g., time-dependent DFT), the absolute configuration of the chiral derivative can be determined.

Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve shows the variation of optical rotation, and the presence of Cotton effects in the ORD spectrum is also related to the electronic transitions of the chromophores. While CD spectroscopy is often preferred for stereochemical assignment due to the better resolution of individual electronic transitions, ORD can provide complementary information.

Stereochemical Assignment:

The assignment of the absolute configuration of a chiral derivative of this compound would typically involve the following steps:

Synthesis and Separation: Synthesis of the chiral derivative and separation of the enantiomers, often achieved through chiral chromatography or resolution with a chiral resolving agent.

Spectroscopic Measurement: Recording the CD and/or ORD spectra of each enantiomer. The spectra of the two enantiomers will be mirror images of each other.

Computational Modeling: Performing quantum chemical calculations to predict the CD and ORD spectra for one of the enantiomers (e.g., the R-enantiomer).

Comparison and Assignment: Comparing the experimentally measured spectrum with the theoretically predicted spectrum. A match between the experimental spectrum of one enantiomer and the calculated spectrum for the R-configuration allows for the unambiguous assignment of that enantiomer as R, and consequently, the other as S.

The use of chiral derivatizing agents, similar to Marfey's reagent, which react with the amine group, can also be employed. nih.gov The resulting diastereomers can be separated and their chiroptical properties analyzed to determine the original amine's configuration.

The following table outlines the key aspects of chiroptical techniques for the stereochemical assignment of chiral derivatives of this compound.

TechniquePrincipleApplication in Stereochemical Assignment
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light.The sign and intensity of Cotton effects arising from the aromatic chromophore are directly related to the absolute configuration at the stereocenter. Comparison with theoretically predicted spectra allows for unambiguous assignment.
Optical Rotatory Dispersion (ORD) Measures the rotation of plane-polarized light as a function of wavelength.Provides complementary information to CD. The shape of the ORD curve (plain or anomalous) and the sign of the Cotton effects can be used for stereochemical correlation.

Future Directions and Emerging Research Avenues for 2 2 Fluoro 6 Methoxyphenyl Ethanamine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

Traditional methods for the synthesis of amines often suffer from poor atom economy and the use of hazardous reagents. rsc.org Future research concerning 2-(2-Fluoro-6-methoxyphenyl)ethanamine will likely prioritize the development of greener and more sustainable synthetic routes. Key areas of focus will include:

Biocatalytic Approaches: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly alternative for the synthesis of chiral amines. researchgate.net Future work could involve engineering a specific transaminase to convert a corresponding ketone precursor into this compound with high enantioselectivity. This approach operates under mild conditions and can significantly reduce chemical waste. researchgate.net

Catalytic Reductive Amination: Moving away from stoichiometric reducing agents, research into catalytic reductive amination using molecular hydrogen or other green reducing agents is a promising avenue. acs.org The development of novel, highly efficient catalysts for this transformation will be crucial.

Hydrogen Borrowing Catalysis: This elegant strategy involves the temporary oxidation of an alcohol to an aldehyde, which then undergoes reductive amination, with the hydrogen being returned in the final step. rsc.org Exploring this methodology for the synthesis of this compound from the corresponding alcohol would represent a highly atom-economical approach.

Photocatalytic Methods: Visible-light-mediated reactions are emerging as powerful tools in organic synthesis. researchgate.net Developing a photocatalytic route to this compound could offer a mild and sustainable synthetic strategy. acs.orgnih.gov

Synthetic StrategyPotential AdvantagesKey Research Focus
Biocatalysis (Transaminases)High enantioselectivity, mild reaction conditions, reduced waste.Enzyme screening and engineering for specific substrate.
Catalytic Reductive AminationUse of green reducing agents (e.g., H2), high atom economy.Development of efficient and selective catalysts.
Hydrogen BorrowingHigh atom economy, in situ generation of intermediates.Catalyst design for tandem oxidation-amination-reduction.
PhotocatalysisUse of visible light as a renewable energy source, mild conditions.Development of suitable photocatalysts and reaction conditions.

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The unique electronic properties imparted by the fluorine and methoxy (B1213986) substituents on the aromatic ring of this compound open up possibilities for exploring novel reactivity and selective transformations.

C-H Bond Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic sequences. researchgate.net Research could focus on the selective C-H activation of the aromatic ring to introduce new functional groups at specific positions, guided by the existing substituents. rsc.orgoup.comnih.gov This could lead to the rapid synthesis of a library of derivatives with diverse properties.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound scaffold would be highly valuable for medicinal chemistry applications, allowing for the rapid modification of complex molecules. nih.gov

Novel Cyclization Reactions: The ethylamine (B1201723) side chain can be utilized in novel cyclization reactions to construct heterocyclic systems. mdpi.com For example, intramolecular reactions could lead to the formation of substituted tetrahydroisoquinolines or other nitrogen-containing heterocycles of medicinal interest.

Asymmetric Transformations: For chiral variants of this compound, exploring diastereoselective reactions on the amine or ethyl backbone would be a key area of research. mdpi.comnih.gov

Advancements in Computational Methodologies for Predictive Chemistry and Catalyst Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational methods can be leveraged in several ways:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the regioselectivity and stereoselectivity of various transformations involving this compound. rsc.org This can help in understanding its reactivity and in designing more efficient synthetic routes.

In Silico Catalyst Design: Computational screening and design of catalysts for the synthesis of this compound can accelerate the discovery of new and improved catalytic systems. acs.orgacs.orgresearchgate.net This can involve the automated design of ligands for transition metal catalysts or the modeling of enzyme active sites for biocatalytic processes.

Machine Learning for Reaction Optimization: Machine learning algorithms, such as random forests, can be trained on experimental data to predict reaction outcomes and optimize reaction conditions. acs.orgresearchgate.net This data-driven approach can significantly reduce the experimental effort required to develop efficient synthetic protocols.

Structure-Activity Relationship (SAR) Studies: Computational docking simulations can be used to predict the binding of this compound derivatives to biological targets, thus guiding the design of new bioactive molecules. nih.govbiomolther.orgbiomolther.org

Computational ApproachApplication to this compoundPotential Impact
Density Functional Theory (DFT)Mechanistic studies of reactions, prediction of regioselectivity.Rational design of selective transformations.
In Silico Catalyst DesignVirtual screening of ligands and enzyme variants.Accelerated discovery of efficient catalysts.
Machine LearningOptimization of reaction conditions, prediction of yields.More efficient and robust synthetic processes.
Molecular DockingPrediction of binding modes to biological targets.Guided design of novel therapeutic agents.

Integration of this compound Scaffolds into Novel Chemical Technologies

The unique structural and electronic features of this compound make it an attractive building block for various chemical technologies.

Medicinal Chemistry: Phenylethylamine derivatives are a cornerstone of medicinal chemistry, with applications as central nervous system agents, antidepressants, and more. mdpi.comnih.gov The fluoro and methoxy substitution pattern of this specific scaffold could be exploited to fine-tune the pharmacological properties of new drug candidates.

Materials Science: Amines are used to functionalize surfaces and nanomaterials to impart specific properties. nih.govrsc.org this compound could be incorporated into polymers or used to modify surfaces, potentially leading to new materials with tailored electronic or bioactive properties. For instance, it could be explored in the development of poly(ester amide)s for biomedical applications. rsc.orgmdpi.com

Asymmetric Catalysis: Chiral phenylethylamine derivatives are widely used as ligands and organocatalysts in asymmetric synthesis. Enantiomerically pure this compound could serve as a precursor to novel chiral ligands for a variety of asymmetric transformations.

Interdisciplinary Research Opportunities in Chemical Sciences

The future of research on this compound will likely involve collaborations across different scientific disciplines.

Chemical Biology: In collaboration with biologists, chemists can explore the biological activity of derivatives of this compound and use them as chemical probes to study biological processes.

Pharmacology: Teaming up with pharmacologists will be essential to evaluate the therapeutic potential of new compounds derived from this scaffold and to understand their mechanism of action.

Materials Science and Engineering: Collaborations with materials scientists and engineers will be key to developing new materials and devices that incorporate the this compound moiety.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound and its derivatives, leading to new scientific insights, more sustainable chemical processes, and innovative applications in medicine and technology.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Fluoro-6-methoxyphenyl)ethanamine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step functionalization of a substituted benzene ring. A plausible route includes:

Starting Material : 2-Fluoro-6-methoxybenzaldehyde or a halogenated precursor.

Nucleophilic Substitution : Introduction of an amine group via reductive amination or coupling with ethylamine derivatives.

Purification : Use of hydrochloride salt formation (e.g., (R)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride) to isolate enantiomers .

Optimization : Adjust reaction temperature (e.g., 0–5°C for sensitive intermediates) and solvent polarity (e.g., dichloromethane for boronic acid cross-coupling) .

Q. How should researchers characterize the purity and enantiomeric excess of this compound?

Methodological Answer :

  • Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times against commercial standards .
  • Enantiomeric Excess : Chiral HPLC or polarimetry. For example, (R)- and (S)-enantiomers of the hydrochloride salt show distinct optical rotations .
  • Spectroscopic Confirmation : 1^1H/13^{13}C NMR to verify substitution patterns (e.g., fluorine coupling in 19^{19}F NMR) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer :

  • Hazard Mitigation : Use PPE (gloves, goggles, lab coats) due to risks of skin/eye irritation (H315, H318) .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation (H335) .
  • Waste Disposal : Segregate halogenated waste and use licensed disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) or asymmetric hydrogenation with Rhodium-BINAP catalysts .
  • Dynamic Kinetic Resolution : Employ enzymes like lipases to separate enantiomers during hydrolysis of intermediate esters .
  • Key Challenge : Fluorine’s electron-withdrawing effect may reduce catalyst efficiency; optimize ligand steric bulk to enhance selectivity .

Q. What mechanistic insights explain the compound’s potential receptor interactions, and how can contradictory bioactivity data be resolved?

Methodological Answer :

  • Receptor Profiling : Use radioligand binding assays (e.g., serotonin 5-HT2A_{2A} receptors implicated in psychoactive analogs) .
  • Data Contradictions : Address variability via:
    • Meta-analysis : Compare EC50_{50} values across studies using standardized assay conditions.
    • Metabolite Screening : LC-MS to identify active metabolites that may influence potency .

Q. Example Data Conflict :

StudyEC50_{50} (nM)Assay Type
A120In vitro
B45Ex vivo

Resolution: Differences may arise from tissue-specific metabolism or assay sensitivity thresholds.

Q. How do structural modifications (e.g., methoxy vs. ethoxy substitution) affect the compound’s physicochemical and pharmacological properties?

Methodological Answer :

  • Computational Modeling : DFT calculations to compare electronic effects of substituents (e.g., methoxy enhances lipophilicity vs. ethoxy) .
  • SAR Studies : Synthesize analogs (e.g., 2-(2-Fluoro-4-methoxyphenyl)ethanamine) and test logP, solubility, and receptor binding .

Q. Key Finding :

SubstituentlogPSolubility (mg/mL)
6-OCH3_32.10.8
6-OCH2_2CH3_32.50.5

Q. What regulatory considerations apply to the international distribution of this compound for collaborative research?

Methodological Answer :

  • Controlled Substance Laws : Verify compliance with regional schedules (e.g., NY Public Health Law §3306 for NBOMe analogs) .
  • Documentation : Maintain DEA/FDA licenses for import/export and provide SDS sheets with hazard classifications (e.g., H302) .

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